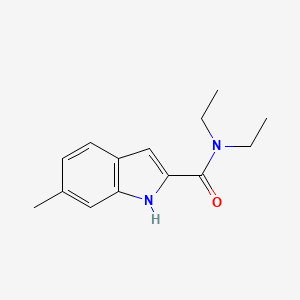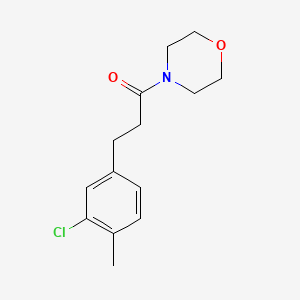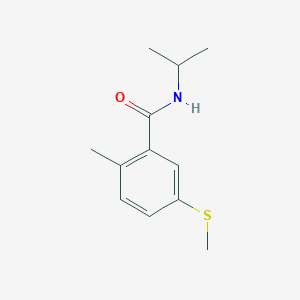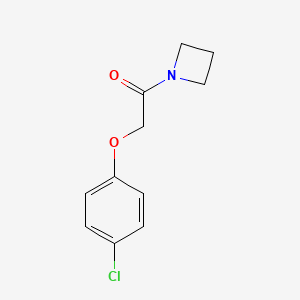
N,N-diethyl-6-methyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-6-methyl-1H-indole-2-carboxamide (also known as 'etizolam') is a thienodiazepine derivative that is commonly used as an anxiolytic and sedative in medical practice. It is a psychoactive drug that is structurally similar to benzodiazepines, but has a slightly different chemical structure. Etizolam is known for its rapid onset of action, short duration of effect, and high potency. It has been widely studied for its potential therapeutic applications and is also used in research settings.
Mécanisme D'action
Etizolam works by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on GABA-A receptors, which increases the affinity of GABA for its binding site, resulting in increased chloride ion influx into the neuron and hyperpolarization of the cell membrane. This leads to a decrease in neuronal excitability and a reduction in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects:
Etizolam has a number of biochemical and physiological effects, including sedation, muscle relaxation, anxiolysis, and anticonvulsant activity. It also has a short half-life and is rapidly metabolized in the liver, resulting in minimal accumulation in the body. It has been shown to have a low potential for abuse and dependence, making it a safe and effective option for the treatment of anxiety disorders and other conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Etizolam has a number of advantages for use in lab experiments, including its high potency, rapid onset of action, and short duration of effect. It is also relatively inexpensive and widely available. However, there are also limitations to its use, including the potential for side effects such as drowsiness and impaired coordination, as well as the need for careful monitoring of dosages to avoid toxicity.
Orientations Futures
There are a number of potential future directions for research on etizolam, including its use in the treatment of other conditions such as depression and post-traumatic stress disorder. It may also have potential as a treatment for certain types of epilepsy and other neurological disorders. Additionally, further research is needed to better understand the long-term effects of etizolam use and its potential for abuse and dependence. Finally, new synthesis methods for etizolam may be developed that are more efficient and cost-effective.
Méthodes De Synthèse
Etizolam can be synthesized through a variety of methods, including the reaction of 2-aminothiophenol with diethyl malonate to form 2-(2-thienyl)-1,3-benzodioxole, which is then reacted with methyl iodide to form etizolam. Another method involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-(2-thienyl)-1,3-benzoxazole, which is then reacted with methyl iodide to form etizolam.
Applications De Recherche Scientifique
Etizolam has been extensively studied for its potential therapeutic applications, including its use as an anxiolytic, sedative, and muscle relaxant. It has been shown to be effective in treating anxiety disorders, insomnia, and muscle spasms. It has also been studied for its potential use in treating alcohol withdrawal syndrome and opioid withdrawal syndrome.
Propriétés
IUPAC Name |
N,N-diethyl-6-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-16(5-2)14(17)13-9-11-7-6-10(3)8-12(11)15-13/h6-9,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIGQSDQSPCCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1)C=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-6-methyl-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)











